molecular formula C6H11ClO2 B1214262 2-Chloro-4-methylpentanoic acid CAS No. 29671-29-2

2-Chloro-4-methylpentanoic acid

Cat. No.: B1214262
CAS No.: 29671-29-2
M. Wt: 150.6 g/mol
InChI Key: CBQBIPRPIHIKPW-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpentanoic acid is an organic compound with the molecular formula C6H11ClO2. It is a chiral molecule, meaning it has a non-superimposable mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methylpentanoic acid can be synthesized through several methods. One common method involves the chlorination of 4-methylpentanoic acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the Appel reaction, where 2-hydroxy-4-methylpentanoic acid is treated with carbon tetrachloride (CCl4) and triphenylphosphine (PPh3) to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpentanoic acid involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo typical acid-base reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methylpentanoic acid is unique due to its chiral nature and the presence of both a chlorine atom and a carboxylic acid group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-chloro-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQBIPRPIHIKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952133
Record name 2-Chloro-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29671-29-2
Record name 2-Chloroisocaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-chloro-4-methylpentanoic acid used in the development of liquid crystals?

A: The provided research focuses on trans-p-n-alkoxycinnamic acids as the core structure for liquid crystal development. While this compound itself isn't directly discussed, the research highlights the importance of chiral esters in influencing liquid crystal properties []. The paper investigates esters derived from similar chiral carboxylic acids, (S)-2-chloro-4-methylpentanoic acid and (2S, 3S)-2-chloro-3-methyl-pentanoic acid, suggesting their potential use in liquid crystal synthesis. By comparing their mesomorphic properties with the target compounds, the research hints at the role of chirality and specific structural features in dictating liquid crystalline behavior.

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